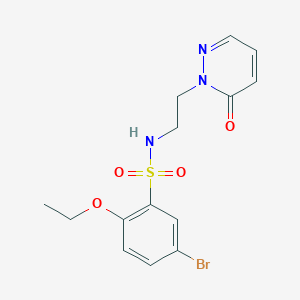

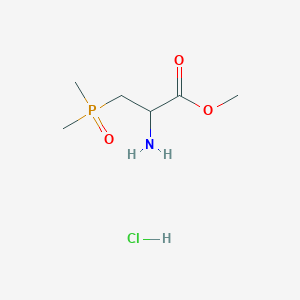

![molecular formula C18H15FN4O2 B2805374 1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2201398-88-9](/img/structure/B2805374.png)

1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a fluorophenoxy group. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known for its stability and ability to participate in various chemical reactions . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom. The fluorophenoxy group consists of a fluorine atom attached to a phenyl ring, which is further connected to an oxygen atom .

Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The azetidine ring can also undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, which is highly electronegative, and the rigid structures of the 1,2,3-triazole and azetidine rings .Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazoles, including structures similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone, play a crucial role in the development of new drugs due to their diverse biological activities. The exploration of 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole derivatives has unveiled their potential in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral therapies. The preparation and evaluation of these compounds have been driven by the need for more efficient, green, and sustainable methods in response to emerging diseases and resistant microbial strains. This underscores the importance of triazole derivatives in addressing global health challenges, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).

Antibacterial Applications

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been a significant area of research. These compounds, recognized for their capacity to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, offer a promising avenue for developing new antibacterial agents. This is particularly relevant in the face of increasing antibiotic resistance, highlighting the critical role of triazole derivatives in the discovery of novel anti-S. aureus agents (Li & Zhang, 2021).

Synthesis and Chemical Properties

The synthesis of 1,2,3-triazoles, including eco-friendly approaches, has been extensively studied, reflecting the compound's significance in various applications ranging from drug discovery to material science. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles emphasizes the importance of finding new, sustainable methods that align with green chemistry principles. These synthetic advancements not only contribute to the development of biologically active compounds but also support the broader application of triazoles in pharmaceutical chemistry and beyond (Kaushik et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-9-8-20-21-23/h1-10,15H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCCCOQXCFSKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

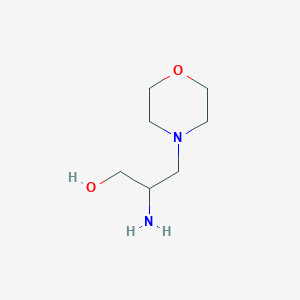

![N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2805292.png)

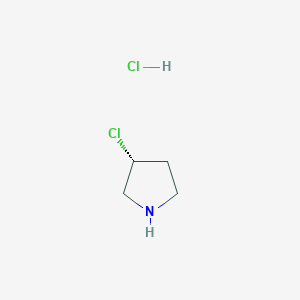

![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2805297.png)

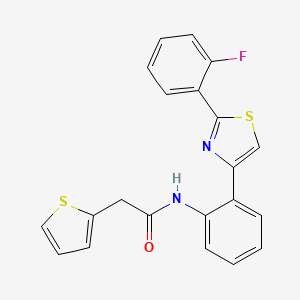

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2805301.png)

![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)

![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2805304.png)

methanone](/img/structure/B2805306.png)

![1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805307.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)